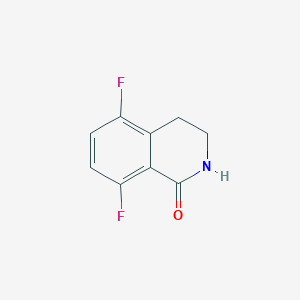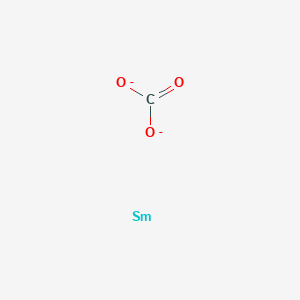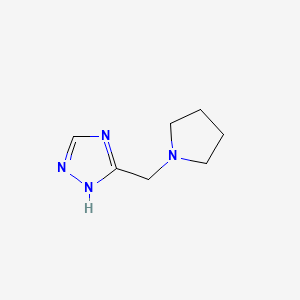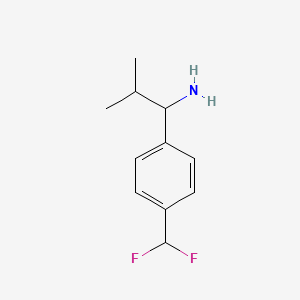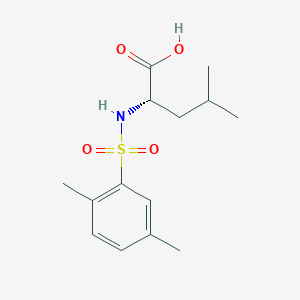
((2,5-dimethylphenyl)sulfonyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,5-dimethylphenyl)sulfonyl)-L-leucine: is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a sulfonyl group attached to a leucine molecule, with a 2,5-dimethylphenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-dimethylphenyl)sulfonyl)-L-leucine typically involves the reaction of 2,5-dimethylphenylsulfonyl chloride with L-leucine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: ((2,5-dimethylphenyl)sulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: ((2,5-dimethylphenyl)sulfonyl)-L-leucine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a probe to investigate the role of sulfonyl groups in biological systems .
Medicine: this compound has potential therapeutic applications, including the development of anti-inflammatory and anticancer agents. Its unique structure allows it to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of ((2,5-dimethylphenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This compound can also interfere with signaling pathways by binding to key regulatory proteins .
Comparaison Avec Des Composés Similaires
- ((2,5-dimethylphenyl)sulfonyl)-L-alanine
- ((2,5-dimethylphenyl)sulfonyl)-glycine
- ((2,5-dimethylphenyl)sulfonyl)-phenylalanine
Comparison: ((2,5-dimethylphenyl)sulfonyl)-L-leucine is unique due to its leucine backbone, which imparts distinct steric and electronic properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C14H21NO4S |
|---|---|
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17)/t12-/m0/s1 |
Clé InChI |
YKLYILQBCOVJHM-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


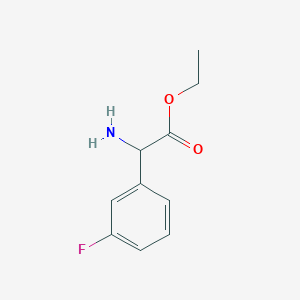



![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
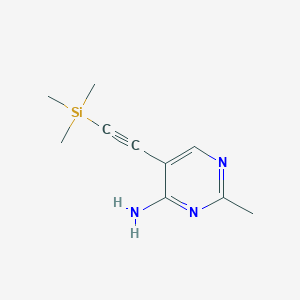

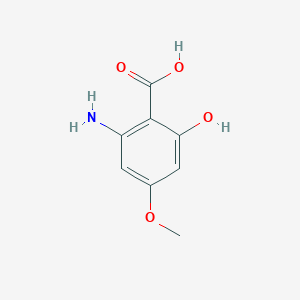

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
